N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis
The molecular structure of a similar compound, 1-(methylsulfonyl)piperidin-4-amine, has an empirical formula of C6H14N2O2S and a molecular weight of 178.25 .Scientific Research Applications
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antimalarial Applications
Some synthetic 1, 4-disubstituted piperidines with simple molecular structures have been evaluated for their antimalarial properties .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . Their mechanism of action often involves disrupting the cell wall or inhibiting essential enzymes in the pathogens.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They can help reduce pain and inflammation by inhibiting the production of certain chemicals in the body that cause these symptoms.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help manage symptoms of mental disorders by affecting certain chemicals in the brain.
properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S2/c1-3-4-11-12(21-16-15-11)13(18)14-9-10-5-7-17(8-6-10)22(2,19)20/h10H,3-9H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNMSWGGSZRVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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